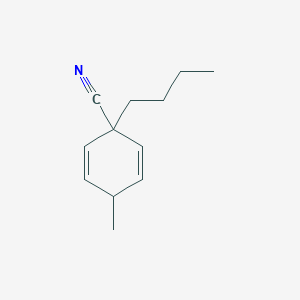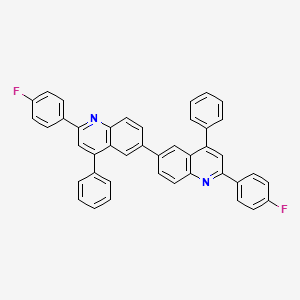![molecular formula C18H24Si2 B15162202 Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane CAS No. 847548-61-2](/img/structure/B15162202.png)
Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane: is an organosilicon compound characterized by the presence of both methyl and diphenyl groups attached to a silicon atom, along with a trimethylsilyl-substituted ethenyl group. This compound is notable for its unique structural features, which confer specific chemical properties and reactivity patterns.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane typically involves the reaction of diphenylmethylsilane with a trimethylsilyl-substituted alkyne under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the alkyne is introduced to the silane in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar catalytic processes but optimized for larger volumes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the catalytic systems used.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions typically involve the use of hydride donors to convert the silicon-containing groups into more reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like alkoxides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the modification of biomolecules, enhancing their stability and reactivity.
Medicine: Research into its potential use in drug delivery systems and as a component in medical devices is ongoing.
Industry: It finds applications in the production of advanced materials, including polymers and coatings, due to its ability to impart desirable properties such as hydrophobicity and thermal stability.
Wirkmechanismus
The mechanism by which Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane exerts its effects is largely dependent on its ability to participate in various chemical reactions. The silicon atom in the compound can form strong bonds with other elements, allowing it to act as a versatile building block in chemical synthesis. The trimethylsilyl group provides steric protection, making the compound less reactive under certain conditions, while the ethenyl group can participate in addition reactions, further expanding its utility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triisopropyl(trimethylsilyl)ethynylsilane
- Tetramethylsilane
- Diphenylmethylsilane
Uniqueness
Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane is unique due to its combination of methyl, diphenyl, and trimethylsilyl-substituted ethenyl groups. This combination imparts specific reactivity patterns and stability, making it distinct from other organosilicon compounds. Its ability to undergo a variety of chemical reactions while maintaining stability under different conditions makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
847548-61-2 |
|---|---|
Molekularformel |
C18H24Si2 |
Molekulargewicht |
296.6 g/mol |
IUPAC-Name |
trimethyl-[2-[methyl(diphenyl)silyl]ethenyl]silane |
InChI |
InChI=1S/C18H24Si2/c1-19(2,3)15-16-20(4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16H,1-4H3 |
InChI-Schlüssel |
ZAVLYSOHHGIFOO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C=C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B15162122.png)

![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)
![[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)](/img/structure/B15162162.png)
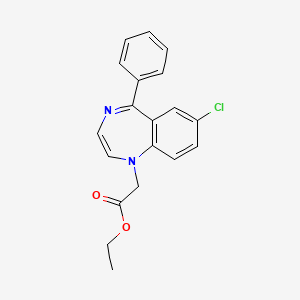
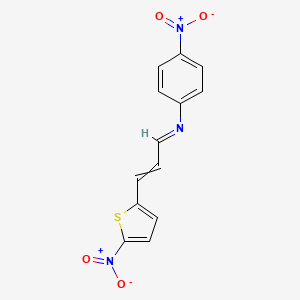
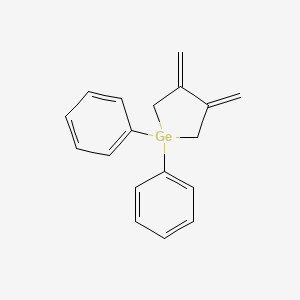
![1-Ethenyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B15162185.png)
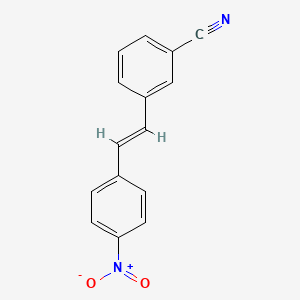
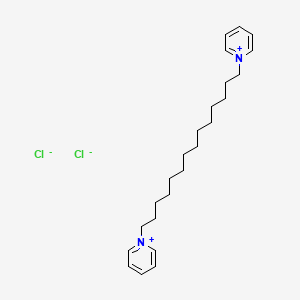
![Benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]-](/img/structure/B15162199.png)

